LG-PEG10-azide is classified as a PEG-based linker. Polyethylene glycol is a polymer that is widely used in pharmaceuticals and biotechnology for its favorable properties, including solubility, low toxicity, and ability to enhance the pharmacokinetics of drugs. The azide group allows for specific reactions, particularly copper-catalyzed azide-alkyne cycloaddition, making LG-PEG10-azide a versatile reagent in chemical biology and medicinal chemistry.
The synthesis of LG-PEG10-azide involves several key steps. A common method includes the conversion of a precursor PEG compound into its azide form through nucleophilic substitution or direct azidation. For instance, the synthesis can be achieved by reacting PEG with sodium azide under appropriate conditions to yield the azide derivative.
The molecular formula of LG-PEG10-azide is , with a molecular weight of approximately 552.619 g/mol. The structure consists of a linear chain of ten ethylene glycol units terminated by an azide group. This structure contributes to its hydrophilicity and flexibility, which are advantageous in biological applications.
Key Structural Features:
The InChI Key for LG-PEG10-azide is NLHKJEYZBGTRDB-UHFFFAOYSA-N, which can be used for database searches related to this compound .
LG-PEG10-azide participates primarily in click chemistry reactions, especially copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the azide group and terminal alkynes.
This reactivity enables LG-PEG10-azide to serve as a linker in constructing complex biomolecular assemblies or drug conjugates .
The mechanism of action for LG-PEG10-azide revolves around its ability to facilitate bioconjugation through click chemistry. Upon exposure to an alkyne-containing partner molecule in the presence of a copper catalyst, the azide undergoes cycloaddition to form a stable triazole linkage.
LG-PEG10-azide finds extensive use in various scientific fields:
Polyethylene glycol (PEG) linkers serve as molecular "spacers" that transform hydrophobic compounds into biocompatible therapeutics. LG-PEG10-azide exemplifies this through its deca-ethylene glycol chain (–(CH₂CH₂O)₁₀–) flanked by terminal azide groups and a leucine-glycine (LG) dipeptide. This architecture addresses three critical biomedical challenges:
Table 1: Functional Attributes of PEG Linker Architectures
Linker Type | Structural Features | Key Advantages | Biomedical Applications |
---|---|---|---|
Linear (e.g., LG-PEG10-azide) | Single PEG chain with end-group modifications | Predictable pharmacokinetics, simplified synthesis | Antibody-drug conjugates, PROTACs [10] |
Branched PEG | Multi-armed PEG structures (Y-shaped, dendrimeric) | High ligand density, multivalent binding | Targeted nanoparticles, vaccines [4] |
Cleavable PEG | Enzyme-sensitive linkers (e.g., Val-Cit, LG dipeptide) | Stimuli-responsive payload release | Tumor-activated prodrugs [6] |
In cancer vaccine design, PEG10’s endogenous origin is exploited for viral-like particle (VLP) assembly. PEG10-RF1 gag domains self-assemble into 100–150 nm endogenous VLPs (eVLPs) that encapsulate neoantigens with 85–90% efficiency. LG-PEG10-azide facilitates surface functionalization of these eVLPs through azide-alkyne click chemistry, enabling CpG-ODN adjuvant attachment for dendritic cell targeting [2] [8].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted (SPAAC) reactions are pivotal for conjugating LG-PEG10-azide to biomolecules. Optimization requires addressing three variables:
Catalyst Selection
Orientation Control
Site-specific conjugation preserves ligand functionality:
Reaction Efficiency
Key parameters for LG-PEG10-azide bioconjugation:
Table 2: Bioconjugation Techniques Using LG-PEG10-Azide
Conjugation Method | Reaction Conditions | Yield | Advantages |
---|---|---|---|
CuAAC | CuSO₄/sodium ascorbate, 25°C, 2h | 85–92% | Fast kinetics, high specificity |
SPAAC | DBCO-Payload, PBS, 37°C, 4h | 78–88% | Copper-free, biocompatible |
Enzymatic Ligation | Sortase/TGase, 4°C, 12h | >90% | Site-specific, gentle conditions |
In nanoparticle functionalization, silica-coated SPIONs modified with LG-PEG10-azide showed 4.3× higher uptake in inflamed intestinal cells vs. non-targeted particles due to oriented anti-ICAM1 conjugation [5].
The N-terminal leucine-glycine (LG) dipeptide in LG-PEG10-azide is not a passive spacer but a biologically active module that enables three targeting mechanisms:
Endosomal Escape Enhancement
DEC-205 Receptor Targeting
Protease-Responsive Payload Release
Table 3: Cellular Uptake Efficiency of LG-Functionalized Nanoparticles
Delivery System | Conjugation Chemistry | Target Cell Type | Uptake Efficiency |
---|---|---|---|
eVLP-PEG10-CpG | LG-PEG10-azide + SPAAC | Dendritic cells | 90.1% ± 3.2% [8] |
SPION-ICAM1 | LG-PEG10-azide + CuAAC | Inflamed epithelium | 4.3× vs. controls [5] |
AuNP-PSMA | LG-PEG10-azide + enzymatic | Prostate cancer | 88% specificity [7] |
In orthotopic liver cancer models, LG-PEG10-azide-conjugated eVLPs loaded with neoantigens increased tumor-infiltrating CD8⁺ T cells by 40% and synergized with anti-TIM-3 therapy to suppress tumor growth by 78% [2] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0